Cas no 517-89-5 (Shikonin)
Shikonin Chemical and Physical Properties
Names and Identifiers
-
- (R)-5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-en-1-yl)naphthalene-1,4-dione
- 5,8-Dihydroxy-2-[(1R)-1-hydroxy-4-methyl-pent-3-enyl]naphthalene-1,4-dione
- Shikonin
- SHIKONIN(AS)
- C.I. 75535
- Isoarnebin 4
- [ "" ]
- (+)-Shikonin,Alkannin
- (-)-Shikonin
- Tokyo Violet
- (+)-Shikonin
- Shikonin S
- 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-en-1-yl]-1,4-dihydronaphthalene-1,4-dione
- (R)-(+)-Shikonin
- (+)-5,8-Dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-1,4-naphthoquinone
- Shikonin,(S)
- CCRIS 6492
- 5,8-Dihydroxy-2-[(1R)-1-hydroxy-4-methyl-3-penten-1-yl]-1,4-naphthalenedione
- HMS1990P11
- NCGC00163489-01
- HY-N0822
- (R)-Shikonin
- HMS2089L09
- DTXCID90122144
- HSDB 8100
- AKOS015900416
- CS-5906
- SR-05000001466
- NEZONWMXZKDMKF-SNVBAGLBSA-N
- HMS1792P11
- s8279
- SR-05000001466-3
- UNII-3IK6592UBW
- BSPBio_001270
- CHEBI:81068
- 1,4-naphthalenedione, 5,8-dihydroxy-2-((1r)-1-hydroxy-4-methyl-3-pentenyl)-
- 5,8-DIHYDROXY-2-((1R)-1-HYDROXY-4-METHYLPENT-3-ENYL)NAPHTHALENE-1,4-DIONE
- NCGC00163489-05
- SMR002530673
- J-502235
- 1,4-Naphthalenedione, 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methyl-3-pentenyl]-
- NCGC00163489-02
- NCGC00163489-04
- 1,4-NAPHTHOQUINONE, 5,8-DIHYDROXY-2-(1-HYDROXY-4-METHYL-3-PENTENYL)-, (+)-
- 1,4-Naphthalenedione, 5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-, (R)-
- C17412
- AC-26871
- 517-89-5
- MFCD00075680
- Shikonine
- NSC-252844
- BRN 2058010
- DTXSID30199653
- C15906
- MLS006010149
- BP-30212
- 5,8-dihydroxy-2-((1R)-1-hydroxy-4-methyl-3-penten-1-yl)-1,4-naphthalenedione
- AS-13554
- SR-05000001466-1
- Q27155024
- AMY39404
- 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione
- SCHEMBL33969
- CCG-208272
- 3IK6592UBW
- HMS3403P11
- NSC 252844
- C.I. 75535;Isoarnebin 4
- (-)-Alkannin
- Alkannin
- Anchusin
- Shikonin?
- Shikonin (Standard)
- FS65933
- HY-N0822R
-
- MDL: MFCD00075680
- Inchi: 1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3/t10-/m1/s1
- InChI Key: NEZONWMXZKDMKF-SNVBAGLBSA-N
- SMILES: O[C@H](C/C=C(\C)/C)C1=CC(C2C(=CC=C(C=2C1=O)O)O)=O
- BRN: 2058010
Computed Properties
- Exact Mass: 288.10000
- Monoisotopic Mass: 288.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 501
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 288.29
- Surface Charge: 0
- Tautomer Count: 15
- XLogP3: 3
- Topological Polar Surface Area: 94.8
Experimental Properties
- Color/Form: Purple powder
- Density: 1.3730
- Melting Point: 147-149°C
- Boiling Point: 567.4℃ at 760mmHg
- Flash Point: 311°C
- Refractive Index: 1.642
- Solubility: Practically insoluble in aqueous solutions
- PSA: 94.83000
- LogP: 2.12040
- Solubility: Soluble in diethyl ether, acetone, chloroform, methanol, ethanol, glycerol, animal and vegetable oil and alkaline aqueous solution, soluble in water.
- Vapor Pressure: 5.1X10-11 mm Hg at 25 °C (est)
Shikonin Security Information
- Signal Word:Warning
- Hazard Statement: H302; H410
- Warning Statement: P264; P270; P273; P301+P312; P330; P391; P501
- Hazardous Material transportation number:3077
- Hazard Category Code: R20/21/22: harmful by inhalation, skin contact and accidental swallowing.
- Safety Instruction: S26; S36/37/39
- Safety Term:S26-S36/37/39
- Risk Phrases:R20/21/22
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Shikonin Customs Data
- HS CODE:2914690090
- Customs Data:
China Customs Code:
2914690090Overview:
2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Summary:
2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Shikonin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0822-10mM*1mLinDMSO |
Shikonin |
517-89-5 | 99.79% | 10mM*1mLinDMSO |
¥440 | 2023-07-26 | |
| MedChemExpress | HY-N0822-10mg |
Shikonin |
517-89-5 | 99.53% | 10mg |
¥400 | 2025-04-16 | |
| MedChemExpress | HY-N0822-25mg |
Shikonin |
517-89-5 | 99.53% | 25mg |
¥800 | 2025-04-16 | |
| MedChemExpress | HY-N0822-50mg |
Shikonin |
517-89-5 | 99.53% | 50mg |
¥1400 | 2025-04-16 | |
| MedChemExpress | HY-N0822-100mg |
Shikonin |
517-89-5 | 99.53% | 100mg |
¥2300 | 2025-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S115193-100mg |
Shikonin |
517-89-5 | ,≥98% | 100mg |
¥2059.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S115193-25mg |
Shikonin |
517-89-5 | ,≥98% | 25mg |
¥720.90 | 2023-09-01 | |
| ChemFaces | CFN92622-20mg |
Shikonine |
517-89-5 | >=98% | 20mg |
$70 | 2021-07-22 | |
| DC Chemicals | DC23014-100 mg |
Shikonin |
517-89-5 | >98%, Standard References Grade | 100mg |
$450.0 | 2022-02-28 | |
| DC Chemicals | DC23014-250 mg |
Shikonin |
517-89-5 | >98%, Standard References Grade | 250mg |
$750.0 | 2022-02-28 |
Shikonin Suppliers
Shikonin Related Literature
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E. D. Spyrelli,A. V. Kyriazou,C. Virgiliou,A. Nakas,O. Deda,V. P. Papageorgiou,A. N. Assimopoulou,H. G. Gika Mol. BioSyst. 2017 13 841
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Hong-Yan Lin,Hong-Wei Han,Li-Fei Bai,Han-Yue Qiu,De-Zheng Yin,Jin-Liang Qi,Xiao-Ming Wang,Hong-Wei Gu,Yong-Hua Yang RSC Adv. 2014 4 49796
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I. Tanis,K. Karatasos,A. N. Assimopoulou,V. P. Papageorgiou Phys. Chem. Chem. Phys. 2011 13 10808
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Shankar Subramaniam,Anbumathi Palanisamy,Aravind Sivasubramanian RSC Adv. 2015 5 6265
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Catarina M. Pinto,Jo?o Pina,Estefanía Delgado-Pinar,J. Sérgio Seixas de Melo Phys. Chem. Chem. Phys. 2022 24 20348
Additional information on Shikonin
Shikonin and Its Applications in Modern Medicinal Chemistry
Shikonin, a naturally occurring naphthoquinone derivative, is a compound with a rich history in traditional medicine and a growing body of research in contemporary pharmaceutical applications. The chemical structure of Shikonin is characterized by its CAS number 517-89-5, which identifies it as a specific organic compound with distinct pharmacological properties. This compound has garnered significant attention due to its potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer effects.
The structure of Shikonin (CAS no. 517-89-5) consists of a naphthoquinone core attached to an aromatic ring system, which contributes to its unique biological activity. The presence of hydroxyl and methyl groups on the aromatic ring enhances its solubility and interaction with biological targets. Recent studies have highlighted the compound's ability to modulate multiple signaling pathways, making it a promising candidate for the development of novel drugs.
In the realm of modern medicinal chemistry, Shikonin has been extensively studied for its therapeutic potential. One of the most notable areas of research is its application in cancer therapy. Studies have demonstrated that Shikonin can induce apoptosis in various cancer cell lines by inhibiting key survival pathways such as PI3K/Akt and MAPK. Furthermore, its ability to generate reactive oxygen species (ROS) has been linked to its cytotoxic effects on tumor cells. These findings have opened new avenues for the development of Shikonin-based anticancer agents.
Another significant area of research involves the anti-inflammatory properties of Shikonin. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, arthritis, and cancer. Preclinical studies have shown that Shikonin can suppress inflammatory responses by inhibiting enzymes such as COX-2 and LOX. Additionally, it has been found to modulate cytokine production, thereby reducing inflammation-induced tissue damage. These findings suggest that Shikonin could be a valuable adjunct therapy for inflammatory conditions.
The antimicrobial activity of Shikonin is another area of growing interest. Traditional medicine has long utilized compounds derived from plants, including Shikonin, to combat infections. Modern research has confirmed these traditional uses by demonstrating Shikonin's efficacy against a range of bacterial, fungal, and viral pathogens. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. This makes Shikonin an attractive candidate for the development of novel antimicrobial agents, particularly in the face of increasing antibiotic resistance.
Recent advancements in pharmaceutical technology have enabled more targeted applications of Shikonin. Nanotechnology-based delivery systems have been developed to enhance the bioavailability and targeted delivery of Shikonin to affected tissues. For instance, lipid nanoparticles have been shown to improve the solubility and cellular uptake of Shikonin, thereby increasing its therapeutic efficacy. These innovations hold promise for the future treatment of various diseases where conventional drug delivery methods are limited.
The synergistic effects of Shikonin with other therapeutic agents are also under investigation. Combination therapy is a well-established strategy in oncology to improve treatment outcomes by targeting multiple pathways or mechanisms simultaneously. Studies have shown that when combined with conventional chemotherapeutic agents, Shikonin can enhance their efficacy while reducing side effects. This synergistic approach could lead to more effective treatment regimens for patients with advanced-stage cancers.
Ethical considerations and sustainability are important factors in the development and use of natural products like Shikonin. Traditional harvesting practices must be balanced with environmental conservation efforts to ensure the long-term availability of this valuable compound. Additionally, sustainable cultivation methods can help meet the growing demand for natural products without compromising ecological integrity.
In conclusion, Shikonin (CAS no. 517-89-5) is a versatile compound with significant potential in modern medicinal chemistry. Its diverse pharmacological properties make it a valuable candidate for the development of novel therapeutic agents across various disease areas. Ongoing research continues to uncover new applications and mechanisms of action for this remarkable natural product, highlighting its importance in contemporary healthcare.
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